1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole CAS number 368869-85-6 properties
1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole CAS number 368869-85-6 properties
CAS Number: 368869-85-6
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1-[4-(Bromomethyl)phenyl]-1H-pyrazole, a key intermediate for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a white solid organic compound.[1] Its core structure consists of a pyrazole ring attached to a phenyl group, which is further functionalized with a bromomethyl group. This combination of a versatile heterocyclic scaffold and a reactive benzylic bromide makes it a valuable building block in organic synthesis.[2]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 368869-85-6 | [1][3][4] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][4] |
| Molecular Weight | 237.1 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Melting Point | 77-79°C | [1][3] |
| Boiling Point (Predicted) | 315.3 ± 25.0°C | [1] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 0.04 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reactivity
The synthesis of 1-[4-(bromomethyl)phenyl]-1H-pyrazole can be achieved through multiple synthetic routes, primarily involving the formation of the pyrazole ring followed by functionalization, or the modification of a pre-existing substituted phenyl-pyrazole.
Experimental Protocols:
Method 1: Knorr Pyrazole Synthesis followed by Functionalization
The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][5] For 1-phenyl-1H-pyrazole derivatives, this typically begins with the reaction of phenylhydrazine with a suitable three-carbon electrophile.[2] Subsequent functionalization at the C4 position is then required.
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Step 1: Synthesis of 1-phenyl-1H-pyrazole. This can be achieved via the classic Knorr synthesis or related methods that yield the 1-phenyl-1H-pyrazole core.[2]
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Step 2: Introduction of a methyl group at the 4-position of the phenyl ring. This step would yield 1-(4-methylphenyl)-1H-pyrazole.
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Step 3: Free-Radical Bromination (Wohl-Ziegler Reaction). The methyl group is then brominated to give the final product. This reaction is highly effective for the halogenation of benzylic positions.[2]
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Reagents: N-Bromosuccinimide (NBS) is used as the bromine source, with a radical initiator (e.g., AIBN or benzoyl peroxide).
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Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene is typically used.[2]
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Procedure: 1-(4-methylphenyl)-1H-pyrazole is dissolved in the chosen solvent. NBS and the radical initiator are added, and the mixture is heated or irradiated with UV light to initiate the reaction. The reaction is monitored for completion, after which the product is isolated and purified.
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Method 2: Cyclocondensation and Subsequent Bromination
An alternative approach involves forming a pyrazole intermediate that already contains a functional group that can be converted to a bromomethyl group.[2]
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Step 1: Regioselective Cyclocondensation. A β-enamino diketone can undergo cyclocondensation with phenylhydrazine to directly synthesize a 4-(hydroxymethyl)-1-phenyl-pyrazole in a one-pot procedure.[2]
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Step 2: Bromination of the Hydroxymethyl Group (Appel Reaction). The resulting 4-(hydroxymethyl) intermediate is then brominated to yield the final product.[2]
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Reagents: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
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Procedure: The 4-(hydroxymethyl)-1-phenyl-pyrazole is treated with PPh₃ and CBr₄ in an appropriate solvent like dichloromethane (DCM) at room temperature. The reaction converts the alcohol to the desired bromide.
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Caption: Synthetic routes to the target compound.
Reactivity:
The significance of this compound lies in the high reactivity of the carbon-bromine bond in the bromomethyl group.[2] Bromine is an excellent leaving group, making the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack. This allows the bromomethyl group to be used for the alkylation of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.[2]
Applications in Research and Development
The dual reactivity of the pyrazole core and the bromomethyl group makes 1-[4-(bromomethyl)phenyl]-1H-pyrazole a powerful tool in drug discovery and materials science.[2]
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Drug Discovery: The pyrazole nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with anti-inflammatory, anticancer, and antiviral properties.[6][7][8][9] This compound serves as a key intermediate for introducing the (1-phenyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecules.[2]
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Synthesis of Novel Bioactive Molecules: Researchers utilize this compound to synthesize new series of compounds that are then screened for various biological activities.[2]
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Structure-Activity Relationship (SAR) Studies: By reacting this compound with a diverse range of nucleophiles, medicinal chemists can generate a library of related compounds to explore how structural modifications affect biological activity.[2]
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Materials Science: Brominated pyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] These reactions enable the formation of new carbon-carbon bonds, facilitating the creation of novel conjugated materials with potential applications in electronics and photonics.
Caption: Application workflow of the title compound.
Spectroscopic Characterization
While specific, publicly available experimental spectra (e.g., NMR, IR, MS) for 1-[4-(Bromomethyl)phenyl]-1H-pyrazole (CAS 368869-85-6) are not provided in the search results, its structure allows for the prediction of key spectroscopic features.
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¹H NMR Spectroscopy:
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Aromatic Protons: The protons on the phenyl ring would appear as a set of doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-8.0 ppm).
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Pyrazole Protons: The protons on the pyrazole ring would appear as distinct signals in the aromatic region, with chemical shifts influenced by the adjacent nitrogen atoms.
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Bromomethyl Protons: A characteristic singlet for the -CH₂Br protons would be expected, likely in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent bromine atom and phenyl ring.
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¹³C NMR Spectroscopy:
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The spectrum would show distinct signals for each of the 10 carbon atoms. The carbon of the -CH₂Br group would be found in the aliphatic region, while the remaining carbons of the phenyl and pyrazole rings would appear in the aromatic region (typically δ 110-150 ppm).
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Infrared (IR) Spectroscopy:
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C-H stretching (aromatic): Peaks would be expected above 3000 cm⁻¹.
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C=C and C=N stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Br stretching: A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹.
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C-H bending (out-of-plane): Strong bands in the 650-900 cm⁻¹ region, indicative of the substitution pattern on the phenyl ring.
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Conclusion
1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a highly versatile and valuable chemical intermediate. Its well-defined structure, combined with the strategic placement of a reactive bromomethyl group and a pharmacologically significant pyrazole core, makes it an indispensable tool for the synthesis of a wide range of novel compounds. Its applications span from the development of new therapeutic agents to the creation of advanced functional materials, underscoring its importance in modern chemical research.
References
- 1. 368869-85-6 CAS MSDS (1-[4-(BROMOMETHYL)PHENYL]-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole | Benchchem [benchchem.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
